molecular formula C14H8F3NO2 B6377073 3-Cyano-5-(4-trifluoromethoxyphenyl)phenol CAS No. 1261987-22-7

3-Cyano-5-(4-trifluoromethoxyphenyl)phenol

Cat. No.: B6377073
CAS No.: 1261987-22-7
M. Wt: 279.21 g/mol
InChI Key: HDFLRJXXAOQDTJ-UHFFFAOYSA-N
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Description

3-Cyano-5-(4-trifluoromethoxyphenyl)phenol is an organic compound characterized by the presence of a cyano group, a trifluoromethoxyphenyl group, and a phenol group

Preparation Methods

The synthesis of 3-Cyano-5-(4-trifluoromethoxyphenyl)phenol typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Chemical Reactions Analysis

3-Cyano-5-(4-trifluoromethoxyphenyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of the cyano group can lead to the formation of amines.

Scientific Research Applications

3-Cyano-5-(4-trifluoromethoxyphenyl)phenol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Cyano-5-(4-trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the trifluoromethoxyphenyl group can interact with the active sites of enzymes, leading to inhibition or activation of their activity. The phenol group can form hydrogen bonds with amino acid residues in proteins, stabilizing the protein-ligand complex .

Comparison with Similar Compounds

3-Cyano-5-(4-trifluoromethoxyphenyl)phenol can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-hydroxy-5-[4-(trifluoromethoxy)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO2/c15-14(16,17)20-13-3-1-10(2-4-13)11-5-9(8-18)6-12(19)7-11/h1-7,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFLRJXXAOQDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C#N)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684963
Record name 5-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261987-22-7
Record name 5-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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